2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N7O2/c30-22(11-18-17-3-1-2-4-19(17)31-28-18)27-16-7-5-15(6-8-16)26-20-12-21(25-13-24-20)29-10-9-23-14-29/h1-10,12-14H,11H2,(H,27,30)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYYLHMFTLMGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. The process often begins with the preparation of the individual heterocyclic components, followed by their sequential coupling and functionalization.
Imidazole Synthesis: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Pyrimidine Synthesis: Pyrimidine rings are commonly synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Benzo[d]isoxazole Synthesis: The benzo[d]isoxazole ring can be synthesized through the cyclization of o-nitrophenylacetonitrile with hydroxylamine.
These heterocyclic components are then coupled through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and benzo[d]isoxazole rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzo[d]isoxazole ring, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting key signaling pathways involved in cell growth and survival. This leads to the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
6-(2-Amino-6-Substituted-Phenyl-Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-one Derivatives (7a–c)
- Structure: These derivatives combine a benzo[b][1,4]oxazinone core with substituted pyrimidine groups.
- Synthesis : Synthesized via condensation of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with phenyl-1,2,4-oxadiazoles under mild conditions (Cs₂CO₃, DMF) .
- Comparison: The target compound lacks the oxazinone ring but shares the pyrimidine moiety.
N-[4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)Pyrimidin-4-yl]Phenyl]-9,10-Diazaspiro[4.5]Dec-6-Ene-7-Carboxamide
- Structure : A spirocyclic carboxamide with trifluoromethyl-substituted pyrimidine and phenyl groups .
- Both compounds feature pyrimidine as a critical pharmacophore, suggesting shared relevance in targeting nucleotide-binding proteins.
Functional Group and Bioactivity Trends
Table 1: Key Structural and Functional Comparisons
*Calculated using ChemDraw. †Estimated from structural data in .
Insights:
- The absence of trifluoromethyl groups could reduce metabolic stability but mitigate toxicity risks associated with fluorinated compounds .
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a complex organic molecule notable for its diverse structural features, which include multiple aromatic rings and heterocycles. This structural diversity suggests significant potential for various biological activities, making it a candidate for further investigation in medicinal chemistry.
Structural Features
This compound features:
- Benzoxazole moiety : Known for its pharmacological properties.
- Imidazole and pyrimidine rings : Commonly found in kinase inhibitors, suggesting potential applications in cancer treatment.
- Amide bond : Facilitates hydrogen bonding, crucial for ligand-receptor interactions.
Biological Activities
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:
- Antimicrobial Activity : The presence of aromatic and heterocyclic structures often correlates with antimicrobial properties. Further studies are needed to directly assess the antimicrobial efficacy of this specific compound.
- Kinase Inhibition : Given the presence of imidazole and pyrimidine rings, this compound may act as a kinase inhibitor, which is a crucial mechanism in cancer therapies.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(1H-imidazol-2-yl)-N-(4-methylphenyl)acetamide | Imidazole ring, acetamide | Antimicrobial |
| 6-(pyrimidin-4-yloxy)-N-(4-{[5-methylbenzothiazol-2-yl]amino}phenyl)acetamide | Benzothiazole, pyrimidine | Anticancer |
| N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yloxy]}phenyl)acetamide | Imidazole-pyrimidine | Enzyme inhibitor |
The biological activity of this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The binding to these targets can modulate their activity, leading to various biological effects.
Interaction Studies
Understanding the interaction mechanisms is crucial. Techniques such as molecular docking studies can provide insights into how this compound interacts with biological macromolecules .
Case Studies and Research Findings
Recent studies have highlighted the potential of benzoxazole derivatives in pharmacology:
- Anticonvulsant Activity : Research on similar benzoxazole derivatives has shown promising anticonvulsant properties. For instance, modifications at specific positions on the benzoxazole ring can enhance activity while reducing toxicity .
- Antioxidant Properties : Some derivatives have demonstrated significant antioxidant capabilities through various assays, indicating that similar compounds may possess this ability as well .
- Inhibition of Biochemical Functions : Studies have shown that certain benzoxazole derivatives can inhibit critical biochemical functions necessary for bacterial survival, suggesting potential applications in antimicrobial therapies .
Q & A
Q. Table 1. Key Analytical Techniques for Structural Characterization
| Technique | Application | Critical Parameters |
|---|---|---|
| H NMR | Connectivity analysis | Deuterated solvents (e.g., DMSO-d), 500+ MHz resolution |
| HRMS | Molecular weight confirmation | ESI+/ESI– ionization, <5 ppm mass error |
| HPLC | Purity assessment | C18 column, acetonitrile/water gradient |
Q. Table 2. Comparative SAR Insights from Structural Analogs
| Analog Compound | Modified Group | Biological Activity Trend | Reference |
|---|---|---|---|
| N-(3-chloro-4-methoxyphenyl)-... | Chlorine substitution | Enhanced kinase selectivity | |
| 2-[5-(4-Fluorophenyl)-... | Fluorophenyl group | Improved metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
